

Spectroscopic Characterization of 5-Methoxyoxindole: A Technical Guide

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Compound of Interest

Compound Name: 5-Methoxyoxindole

CAS No.: 7699-18-5

Cat. No.: B1300890

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A Note on Data Availability: While **5-Methoxyoxindole** (IUPAC name: 5-methoxy-1,3-dihydroindol-2-one) is a known chemical entity, comprehensive, publicly available, and fully assigned experimental spectroscopic datasets (NMR, IR, MS) are scarce.^[1] This guide, therefore, adopts a first-principles approach. As a Senior Application Scientist, my objective is to provide a robust, predictive analysis of the expected spectroscopic data for **5-Methoxyoxindole**. This analysis is grounded in the fundamental principles of each spectroscopic technique and informed by comparative data from structurally analogous compounds, such as 5-methoxyindole and its derivatives. The protocols and interpretations provided herein are designed to serve as a validated blueprint for researchers undertaking the empirical analysis of **5-Methoxyoxindole**.

Introduction to 5-Methoxyoxindole and its Spectroscopic Fingerprint

5-Methoxyoxindole belongs to the oxindole class of heterocyclic compounds. Structurally, it is characterized by a bicyclic structure fusing a benzene ring to a five-membered nitrogen-containing ring, which features a methoxy group at position 5, a lactam (cyclic amide) carbonyl group at position 2, and a methylene group at position 3.

The precise characterization of such molecules is fundamental in drug discovery and chemical synthesis, where unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive "fingerprint" of the molecule's electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. This guide will detail the expected outcomes and underlying rationale for each of these techniques when applied to **5-Methoxyoxindole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ^1H and ^{13}C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

^1H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: In ^1H NMR, the chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like the carbonyl group) deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like the methoxy group) shield them, causing an upfield shift. The oxindole core, with its electron-withdrawing amide functionality and the electron-donating methoxy group, creates a distinct and predictable pattern for its aromatic protons.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve ~5-10 mg of **5-Methoxyoxindole** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for its ability to solubilize polar compounds and to ensure the N-H proton is observed, as it slows down proton exchange.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of 1-2 seconds.

- Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data for **5-Methoxyoxindole**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.5	Singlet (broad)	1H	NH	Amide protons are typically deshielded and appear as broad singlets due to quadrupole broadening and potential hydrogen exchange.
~7.0-7.2	Doublet	1H	Ar-H (C7)	This proton is ortho to the amide nitrogen and experiences its electron-withdrawing effect.
~6.8	Doublet of doublets	1H	Ar-H (C6)	This proton is coupled to both H7 and H4, and its shift is influenced by the ortho methoxy group.
~6.7	Doublet	1H	Ar-H (C4)	This proton is ortho to the electron-donating methoxy group, shifting it upfield.
~3.7-3.8	Singlet	3H	-OCH ₃	Methoxy group protons are characteristically

sharp singlets in this region.

~3.5

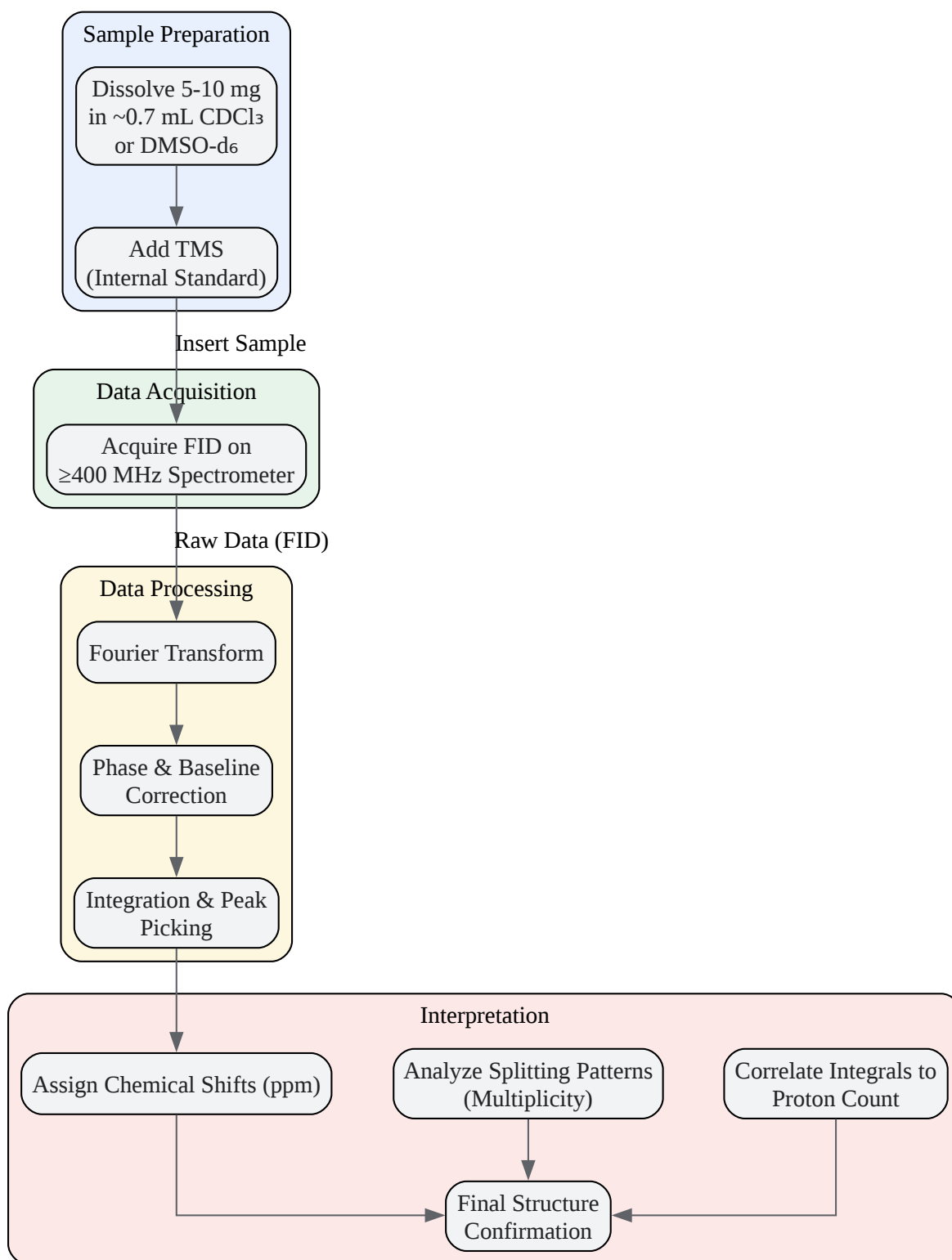
Singlet

2H

-CH₂-

The methylene protons at C3 are adjacent to the carbonyl group, which deshields them. They appear as a singlet as there are no adjacent protons to couple with.

Logical Workflow for ¹H NMR Analysis



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Caption: Workflow for ^1H NMR analysis of **5-Methoxyoxindole**.

^{13}C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: ^{13}C NMR provides a map of the carbon backbone. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. The carbonyl carbon of the lactam ring is the most deshielded and will appear furthest downfield. Aromatic carbons have distinct shifts, with those bonded to heteroatoms (oxygen and nitrogen) being significantly deshielded compared to those bonded only to hydrogen or other carbons.

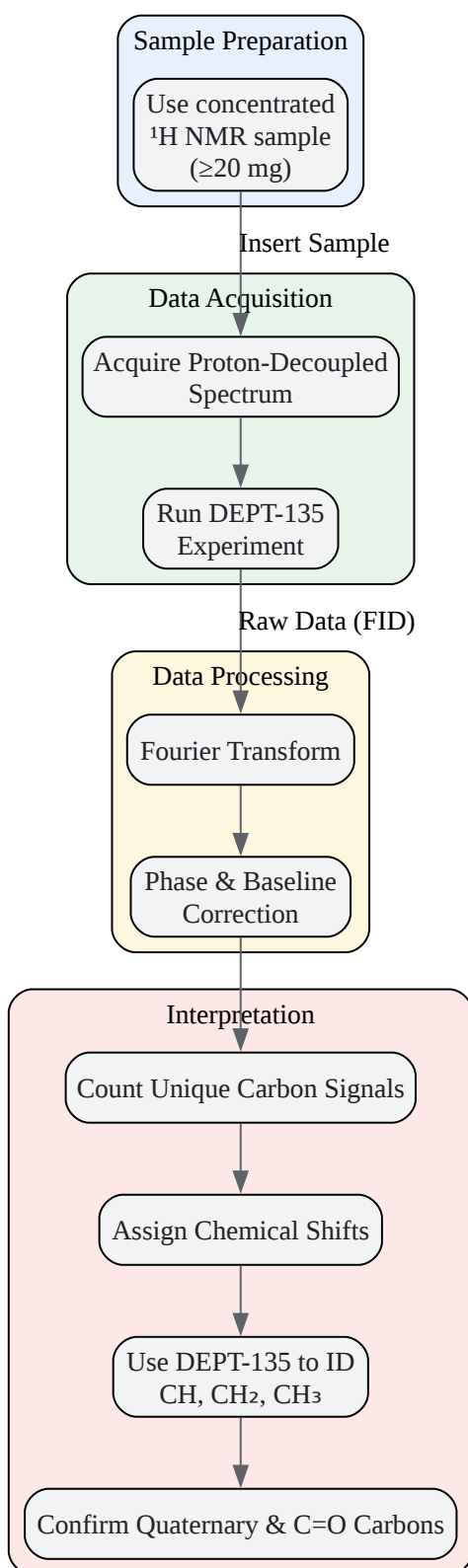
Experimental Protocol: ^{13}C NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for ^1H NMR, though a higher concentration (~20-50 mg) is often beneficial due to the lower natural abundance of the ^{13}C isotope.
- **Data Acquisition:** Acquire the spectrum on a NMR spectrometer (e.g., at 100 or 125 MHz for a 400 or 500 MHz instrument, respectively). A proton-decoupled sequence is standard to ensure each unique carbon appears as a single line.
- **Advanced Techniques (Optional but Recommended):** Run a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (e.g., DEPT-135) to differentiate between CH, CH_2 , and CH_3 groups. A DEPT-135 spectrum will show CH and CH_3 signals as positive peaks and CH_2 signals as negative peaks. Quaternary carbons (including $\text{C}=\text{O}$) are absent.
- **Data Processing:** Process the FID similarly to ^1H NMR to obtain the final spectrum.

Predicted ^{13}C NMR Data for **5-Methoxyoxindole**

Predicted Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~175-180	C=O (C2)	The carbonyl carbon of the amide (lactam) is highly deshielded and appears significantly downfield.
~155	Ar-C-OCH ₃ (C5)	Aromatic carbon attached to the electron-donating oxygen of the methoxy group is deshielded.
~135	Ar-C-N (C7a)	Quaternary aromatic carbon at the ring junction, deshielded by the adjacent nitrogen.
~128	Ar-C-C=O (C3a)	Quaternary aromatic carbon adjacent to the carbonyl group.
~125	Ar-CH (C7)	Aromatic methine carbon.
~112	Ar-CH (C6)	Aromatic methine carbon; its shift is influenced by the para-nitrogen and ortho-methoxy group.
~110	Ar-CH (C4)	Aromatic methine carbon ortho to the electron-donating methoxy group, resulting in an upfield shift.
~56	-OCH ₃	The methoxy carbon typically appears in this region. ^[2]
~36	-CH ₂ - (C3)	The aliphatic methylene carbon is shifted downfield due to its proximity to the deshielding carbonyl group.

Logical Workflow for ¹³C NMR Analysis



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Caption: Workflow for ^{13}C NMR analysis of **5-Methoxyoxindole**.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (e.g., stretching, bending). The resulting spectrum is a direct readout of the molecule's functional components.

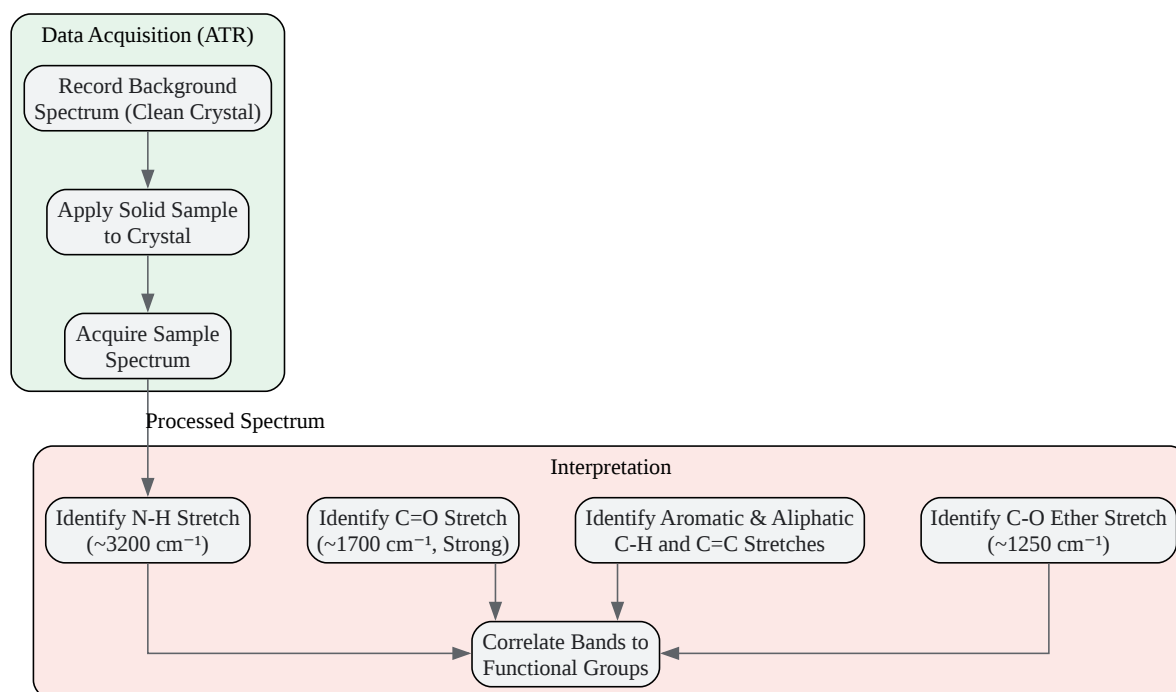
Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- **Instrument Preparation:** Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial to subtract atmospheric and instrumental absorptions.
- **Sample Application:** Place a small amount of solid **5-Methoxyoxindole** powder directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} .
- **Data Processing:** The instrument software automatically performs the background subtraction, yielding the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands for **5-Methoxyoxindole**

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~3200-3300	N-H Stretch	Amide (Lactam)	The N-H stretching in a solid-state secondary amide typically appears as a sharp to moderately broad peak in this region.
~3000-3100	C-H Stretch	Aromatic	Stretching vibrations for sp ² C-H bonds on the benzene ring.
~2850-2960	C-H Stretch	Aliphatic	Asymmetric and symmetric stretching of the C-H bonds in the -OCH ₃ and -CH ₂ - groups.
~1680-1710	C=O Stretch	Amide (Lactam)	This will be a very strong and sharp absorption band, characteristic of a five-membered lactam ring carbonyl.
~1600, ~1480	C=C Stretch	Aromatic Ring	Characteristic skeletal vibrations of the benzene ring.
~1250	C-O Stretch	Aryl Ether	Asymmetric C-O-C stretching vibration of the aryl-methoxy ether linkage.

Logical Workflow for IR Spectroscopy



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Caption: Workflow for IR analysis of **5-Methoxyoxindole**.

Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M^+ or $[M+H]^+$) and structural information from the fragmentation pattern, which reveals how the molecule breaks apart under energetic

conditions. The molecular formula of **5-Methoxyoxindole** is $C_9H_9NO_2$, giving it a molecular weight of 163.17 g/mol .[\[1\]](#)

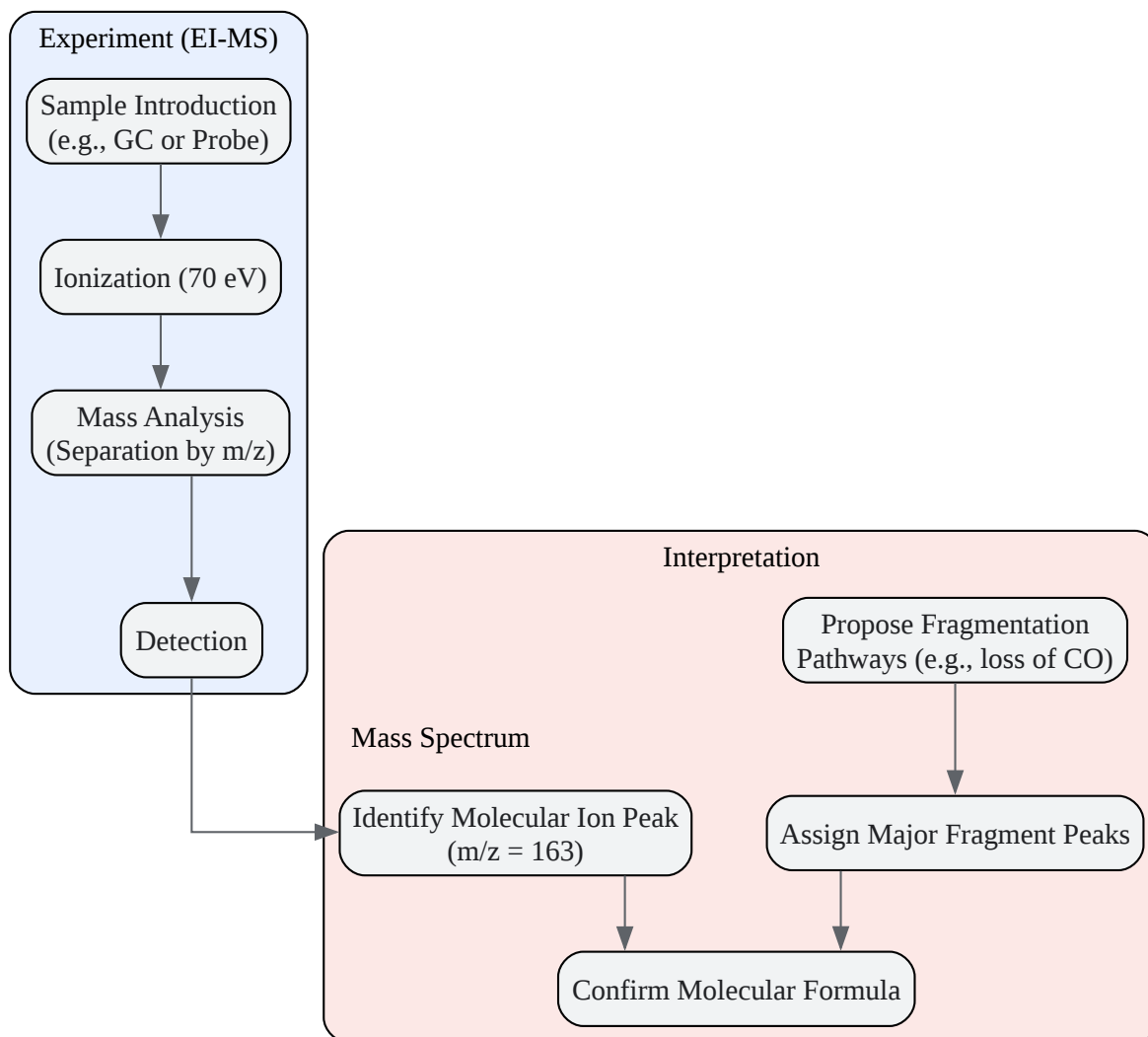
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a radical cation known as the molecular ion ($M^{\cdot+}$).
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data for **5-Methoxyoxindole**

m/z Value	Ion Identity	Rationale for Formation
163	$[M]^+$	Molecular Ion Peak. The intact molecule with one electron removed. This confirms the molecular weight.
135	$[M - CO]^+$	A common fragmentation pathway for cyclic ketones and lactams is the loss of a neutral carbon monoxide (CO) molecule.
134	$[M - H - CO]^+$	Subsequent loss of a hydrogen radical from the $[M - CO]^+$ fragment.
120	$[M - CO - CH_3]^+$	Loss of a methyl radical from the $[M - CO]^+$ fragment.

Logical Workflow for Mass Spectrometry



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Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The structural elucidation of **5-Methoxyoxindole** relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed, predictive framework for its characterization. The ^1H and ^{13}C NMR spectra are expected to reveal a signature pattern defined by the methoxy-substituted aromatic ring, the deshielded methylene group, and the downfield lactam carbonyl. The IR spectrum will be dominated by strong absorptions from the N-H and C=O bonds of the amide. Finally, mass spectrometry will confirm the molecular weight of 163 g/mol and show a characteristic fragmentation pattern involving the loss of carbon monoxide. While this guide is built on established scientific principles, empirical verification remains the gold standard for ultimate structural confirmation.

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Sources

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